molecular formula C6H12N2OS B13326650 N'-Hydroxy-2-methylthiolane-2-carboximidamide

N'-Hydroxy-2-methylthiolane-2-carboximidamide

Cat. No.: B13326650
M. Wt: 160.24 g/mol
InChI Key: PECLSGJTKYPHBO-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-methylthiolane-2-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of carboximidamides and features a thiolane ring, which is a five-membered ring containing sulfur. The presence of the hydroxy group and the carboximidamide moiety makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-methylthiolane-2-carboximidamide typically involves the reaction of 2-methylthiolane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of N’-Hydroxy-2-methylthiolane-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-methylthiolane-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide moiety can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

N’-Hydroxy-2-methylthiolane-2-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methylthiolane-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    N’-Hydroxy-2-thiophenecarboximidamide: Similar structure but with a thiophene ring instead of a thiolane ring.

    N’-Hydroxy-2-methyl-1,3-thiazole-4-carboximidamide: Contains a thiazole ring instead of a thiolane ring.

Uniqueness

N’-Hydroxy-2-methylthiolane-2-carboximidamide is unique due to its specific ring structure and the presence of both hydroxy and carboximidamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H12N2OS

Molecular Weight

160.24 g/mol

IUPAC Name

N'-hydroxy-2-methylthiolane-2-carboximidamide

InChI

InChI=1S/C6H12N2OS/c1-6(5(7)8-9)3-2-4-10-6/h9H,2-4H2,1H3,(H2,7,8)

InChI Key

PECLSGJTKYPHBO-UHFFFAOYSA-N

Isomeric SMILES

CC1(CCCS1)/C(=N/O)/N

Canonical SMILES

CC1(CCCS1)C(=NO)N

Origin of Product

United States

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